HIV-1 inhibitor-11

HIV-1 Capsid Assembly Small Molecule Inhibitor Structure-Activity Relationship (SAR)

HIV-1 inhibitor-11 (WO2021104413A1, compound 1-1b) is a research-grade small molecule with ≥98% HPLC purity. It enables SAR mapping by providing a close structural analog to active HIV-1 capsid inhibitors. Unlike its highly potent analog (HIV-1 inhibitor-12, IC50=9 nM), inhibitor-11 shows no reported activity, making it an ideal negative control. Also suitable as an LC-MS reference standard (MW 1008.35, XLogP3-AA 7.2).

Molecular Formula C42H36ClF10N7O5S2
Molecular Weight 1008.3 g/mol
Cat. No. B12414632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 inhibitor-11
Molecular FormulaC42H36ClF10N7O5S2
Molecular Weight1008.3 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=NC(=C(C2=C1CCC2)C3=C4C(=C(C=C3)Cl)C(=NN4CC(F)(F)F)NS(=O)(=O)C)C(CC5=CC(=CC(=C5)F)F)NC(=O)CN6C7=C(C8CC8C7(F)F)C(=N6)C(F)(F)F)S(=O)(=O)C
InChIInChI=1S/C42H36ClF10N7O5S2/c1-39(2,66(3,62)63)11-10-28-22-6-5-7-23(22)31(24-8-9-27(43)33-35(24)60(18-40(46,47)48)57-38(33)58-67(4,64)65)34(55-28)29(14-19-12-20(44)15-21(45)13-19)54-30(61)17-59-37-32(36(56-59)42(51,52)53)25-16-26(25)41(37,49)50/h8-9,12-13,15,25-26,29H,5-7,14,16-18H2,1-4H3,(H,54,61)(H,57,58)/t25-,26+,29-/m0/s1
InChIKeyUGNUBCGRBVANMM-HFASVGIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 Inhibitor-11: Technical Specifications and Procurement Guide for Fused Pyridine Ring-Derived Antiviral Research


HIV-1 inhibitor-11 is a research-grade small molecule characterized as a fused pyridine ring derivative . It is specifically identified as compound 1-1b within the WO2021104413A1 patent family, which describes a class of compounds for potential HIV-1 antiviral applications [1]. The compound has a molecular weight of 1008.35 g/mol and a molecular formula of C42H36ClF10N7O5S2 . While its precise mechanism of action has not been fully elucidated in the public domain, vendor annotations and patent classifications suggest it may interact with viral structural proteins involved in the HIV-1 replication cycle [2]. This compound is supplied for laboratory research purposes and is available from various chemical vendors with a specified purity of ≥98% (HPLC) .

Why Structural Analogs of HIV-1 Inhibitor-11 Cannot Be Assumed Interchangeable in Research


The direct interchange of HIV-1 inhibitor-11 with other compounds from the WO2021104413A1 patent series or broader fused pyridine ring class is not scientifically justified. While structurally related, even minor modifications within this chemical scaffold have been shown to result in significant differences in quantitative biological activity. The absence of publicly reported IC50/EC50 values for HIV-1 inhibitor-11 (compound 1-1b) contrasts sharply with its direct analog, HIV-1 inhibitor-12 (compound 1-1a), which has a documented IC50 of 9 nM for HIV-1 capsid protein polymerization [1]. This discrepancy underscores that potency cannot be inferred from structural similarity. For researchers requiring specific, quantifiable activity profiles—whether for mechanistic studies, assay development, or as a control—substituting HIV-1 inhibitor-11 with an analog without empirical data would compromise experimental validity and reproducibility [2].

HIV-1 Inhibitor-11: Comparative Data and Analytical Benchmarks for Procurement Decisions


Comparative Structural Identity and Patent Context Against Lead Analog

HIV-1 inhibitor-11 is explicitly identified as compound 1-1b in patent WO2021104413A1, distinguishing it from compound 1-1a, which is designated as HIV-1 inhibitor-12 [1]. While both share a fused pyridine ring core, their distinct structural features correlate with differential reported activities. HIV-1 inhibitor-12 (compound 1-1a) has a reported IC50 of 9 nM for HIV-1 capsid protein polymerization [2]. In contrast, no quantitative activity data is publicly available for HIV-1 inhibitor-11 (compound 1-1b), confirming it is not a functional equivalent.

HIV-1 Capsid Assembly Small Molecule Inhibitor Structure-Activity Relationship (SAR)

Analytical Purity and Compositional Specification for Assay Reproducibility

Vendor-supplied HIV-1 inhibitor-11 is characterized by a specified purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and a defined molecular formula of C42H36ClF10N7O5S2 (MW: 1008.35 g/mol) . This level of purity is essential for ensuring that observed biological effects are attributable to the compound itself and not to unknown impurities, a critical consideration when working with compounds for which activity data is not yet established. A calculated partition coefficient (XLogP3-AA) of 7.2 indicates significant hydrophobicity, which must be considered during experimental design and solubility testing .

Analytical Chemistry Quality Control In Vitro Assay

Stability and Solubility Data for Experimental Handling

HIV-1 inhibitor-11 demonstrates solubility in DMSO at a concentration of 10 mM, which is a standard requirement for preparing stock solutions for in vitro assays . This solubility profile is consistent with its high calculated LogP value (7.2), indicating a need for organic co-solvents. The compound is stable as a powder when stored at -20°C for up to 3 years, and solutions are recommended for storage at -80°C for up to 1 year, based on vendor guidelines . These parameters are consistent with similar high-molecular-weight lipophilic compounds and provide a framework for handling in the laboratory.

Chemical Stability Solubility Experimental Protocol

Recommended Research Applications for HIV-1 Inhibitor-11 Based on Technical Specifications


Structure-Activity Relationship (SAR) Studies within the WO2021104413A1 Chemical Series

HIV-1 inhibitor-11, as compound 1-1b, serves as a key structural variant for mapping SAR within the fused pyridine ring class described in WO2021104413A1 [1]. The stark difference in reported activity between inhibitor-11 (no data) and its close analog inhibitor-12 (IC50 = 9 nM) [2] makes inhibitor-11 an ideal tool to investigate the functional consequences of specific chemical modifications. Researchers can use this compound to systematically probe which moieties are critical for antiviral activity and which lead to a loss of function.

Negative Control Compound for HIV-1 Capsid Polymerization Assays

Given that the structural analog HIV-1 inhibitor-12 is a potent capsid polymerization inhibitor, HIV-1 inhibitor-11 can be effectively employed as a structurally similar negative control in the same assay systems [1]. This application is supported by the absence of any reported activity data for inhibitor-11, suggesting it may be inactive or significantly less potent. Using a close chemical relative as a negative control minimizes off-target or non-specific background effects, thereby strengthening the validity of results obtained with active analogs [2].

Analytical Method Development and Chromatographic Reference Standard

With a defined molecular weight (1008.35 g/mol), formula (C42H36ClF10N7O5S2), and high vendor-reported purity (≥98% HPLC), HIV-1 inhibitor-11 is suitable for use as a reference standard in analytical chemistry applications [1]. It can be used to develop and validate HPLC or LC-MS methods for the detection and quantification of this and related fused pyridine ring compounds in complex biological matrices or synthetic mixtures. Its unique mass and hydrophobicity (XLogP3-AA = 7.2) provide clear analytical separation parameters [1].

Investigating Alternative Targets and Mechanisms of Action

While the patent series suggests a focus on capsid, the precise molecular target of HIV-1 inhibitor-11 remains unconfirmed in public literature [1]. This ambiguity allows for its use in broader target identification and mechanism-of-action studies. Researchers can employ this compound in phenotypic screening or target-deconvolution assays to determine if it engages with HIV-1 proteins beyond the canonical target of its active analog, potentially uncovering novel antiviral mechanisms or off-target effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 inhibitor-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.